dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
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Overview
Description
Dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a heterocyclic compound that features a pyrrolo[1,2-c][1,3]thiazole core. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the fluorophenyl group and the dicarboxylate moieties contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
Indole derivatives, which share a similar structure, are known to bind with high affinity to multiple receptors . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the biological activities of these targets.
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might have a broad impact on various biochemical pathways.
Result of Action
It is known that indole derivatives can exhibit a wide range of biological activities . This suggests that the compound might have diverse molecular and cellular effects.
Action Environment
It is known that the biological activities of indole derivatives can be influenced by various factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to cyclization with dimethyl acetylenedicarboxylate under reflux conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
- Dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
- Dimethyl 5-(3-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Uniqueness
The unique aspect of dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate lies in the presence of the fluorophenyl group, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable candidate for drug development .
Biological Activity
Dimethyl 5-(3-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate (commonly referred to as the compound) is a synthetic derivative belonging to the pyrrolo[1,2-c][1,3]thiazole class of compounds. This article explores its biological activity, focusing on its anticancer properties, structural characteristics, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula and properties:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₄FNO₄S |
Molecular Weight | 351.349 g/mol |
SMILES | COC(=O)c1c2n(c(c1C(=O)OC)c3cccc(c3)F)CS@C2 |
InChIKey | KCIMLJNZZQRAFE-XMMPIXPASA-N |
The presence of a fluorophenyl group is significant as it may enhance the compound's interaction with biological targets, potentially increasing its efficacy as an anticancer agent .
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolo[1,2-c][1,3]thiazoles exhibit promising anticancer activities. For instance, a related compound known as MANIO has been shown to activate the p53 pathway selectively in cancer cells. The p53 protein plays a critical role in regulating the cell cycle and preventing tumor formation .
The anticancer activity of this compound is hypothesized to be mediated through:
- p53 Activation : The compound appears to selectively induce apoptosis in p53-expressing cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .
- Cell Cycle Arrest : Studies indicate that compounds in this class can halt cell cycle progression at the G1/S checkpoint, leading to reduced proliferation of cancer cells .
In Vitro Studies
In vitro evaluations have shown that the compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for selected derivatives:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Dimethyl derivative | HCT116 (p53+/+) | 4.43 ± 2.13 |
Dimethyl derivative | HCT116 (p53−/−) | >50 |
MANIO | HCT116 (p53+/+) | 6.68 |
MANIO | HCT116 (p53−/−) | >50 |
These results indicate that the compound and its derivatives are particularly effective against p53-positive cells while showing limited activity against p53-null cells .
Case Studies
A notable study evaluated a series of pyrrolo[1,2-c][1,3]thiazole derivatives for their anticancer properties. Among these, this compound was identified as having a strong selectivity for cancer cells expressing wild-type p53. This selectivity was attributed to its ability to stabilize p53 and enhance its transcriptional activity .
Properties
IUPAC Name |
dimethyl 5-(3-fluorophenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S/c1-21-15(19)12-11-7-23-8-18(11)14(13(12)16(20)22-2)9-4-3-5-10(17)6-9/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESWKIVXRYNKBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CSCN2C(=C1C(=O)OC)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.